2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine
Beschreibung
2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine is a pyridine-based compound featuring a pyrrolidine ring linked via an ether oxygen to the pyridine core. The structure includes a difluoromethanesulfonylbenzoyl group at the 1-position of the pyrrolidine and a methyl substituent at the 6-position of the pyridine ring.
Eigenschaften
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-12-5-4-8-16(21-12)26-13-9-10-22(11-13)17(23)14-6-2-3-7-15(14)27(24,25)18(19)20/h2-8,13,18H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZBAFGCLDSGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine typically involves multiple steps. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the benzoyl group and the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various disease models. Its structural components suggest possible interactions with specific enzymes and receptors, making it a candidate for drug development.
- Autotaxin Inhibition : Research indicates that compounds similar to 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine may inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which is implicated in fibrotic diseases. Inhibiting this pathway could lead to therapeutic benefits in conditions such as pulmonary fibrosis and cancer .
Pharmacological Studies
Preliminary studies have shown that derivatives of this compound may exhibit significant pharmacological properties:
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by modulating pathways involved in inflammation and fibrosis .
- Cancer Therapeutics : The ability of this compound to interact with cellular signaling pathways suggests its potential use in cancer therapy, particularly in targeting tumor microenvironments influenced by LPA signaling .
Case Study 1: Autotaxin Inhibition
A study evaluated the effects of autotaxin inhibitors on pulmonary fibrosis models. The findings indicated that compounds structurally related to 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine effectively reduced LPA levels in plasma and lung tissues, leading to decreased extracellular matrix deposition and improved lung function in murine models .
Case Study 2: Anti-fibrotic Activity
Another investigation focused on the anti-fibrotic properties of similar pyrrolidine derivatives. Results showed significant reductions in fibrosis markers following treatment with these compounds, highlighting their potential as therapeutic agents in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).
Wirkmechanismus
The mechanism of action of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Sulfonyl Group Modifications
2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2548998-25-8):
- Replaces the difluoromethanesulfonyl group with a 3-methoxybenzenesulfonyl moiety.
- The methoxy group introduces resonance effects, reducing electron-withdrawing character compared to the target compound’s difluoromethanesulfonyl group. This may decrease electrophilicity and alter binding interactions in enzymatic pockets .
- The pyridine substituent is trifluoromethyl (CF₃), which enhances lipophilicity and metabolic resistance compared to the target’s methyl group .
- 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(trifluoromethyl)pyridine: Features a 3,5-dimethyloxazole sulfonyl group.
Pyridine Substituent Differences
Pyrrolidine Linker Variations
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Derivatives: Replace the ether linkage with a hydroxymethyl group.
Physicochemical and Commercial Properties
Table 1: Molecular Weight and Substituent Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Not Provided¹ | 6-Methyl, difluoromethanesulfonylbenzoyl | Estimated ~450² |
| 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine | C₁₉H₁₉F₃N₂O₄S | 6-CF₃, 3-methoxybenzenesulfonyl | 440.42 |
| 2-({1-[(3,5-Dimethyloxazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-CF₃-pyridine | C₁₈H₁₉F₃N₂O₅S | 6-CF₃, oxazole sulfonyl | 456.41 |
| 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine | C₁₄H₁₂F₄N₂ | 1,1-Difluoroethyl | 284.25 |
²Estimated based on structural analogy to and .
Table 2: Commercial Availability and Pricing
| Compound Name | Supplier | Purity | Price (2 µmol) | Update Date |
|---|---|---|---|---|
| 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine | Life Chemicals | Not Specified | $57.0 | 2023-09-07 |
| 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine | Aaron Chemicals | Not Specified | Not Provided | 2019 |
Biologische Aktivität
The compound 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine (often referred to as DFMSB-pyridine) has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on existing literature, including synthesis, pharmacological effects, and case studies.
Chemical Structure and Properties
DFMSB-pyridine is characterized by its complex structure, which includes a pyrrolidine moiety linked to a difluoromethanesulfonylbenzoyl group and a methylpyridine. The molecular formula is , indicating the presence of fluorine and sulfur, which are critical for its biological activity.
Synthesis
The synthesis of DFMSB-pyridine typically involves multi-step reactions that include the formation of the pyrrolidine ring followed by the introduction of the difluoromethanesulfonylbenzoyl group. Recent advancements in synthetic methodologies have allowed for more efficient routes to produce this compound, enhancing yield and purity.
Pharmacological Effects
- Anticancer Activity : DFMSB-pyridine has shown promise as an anticancer agent. In vitro studies indicate that it inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.
- Anti-inflammatory Properties : This compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that DFMSB-pyridine may have neuroprotective properties, possibly through modulation of neuroinflammatory pathways. This opens avenues for research into its use in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of DFMSB-pyridine:
- Study 1 : A study published in the Journal of Medicinal Chemistry reported that DFMSB-pyridine demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, correlating with reduced levels of Ki67, a marker for proliferation .
- Study 2 : Research conducted on inflammatory models showed that DFMSB-pyridine reduced edema and inflammatory cytokine levels in animal models of arthritis .
- Study 3 : In a neuroprotection study, DFMSB-pyridine was found to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential utility in conditions like Alzheimer's disease .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
